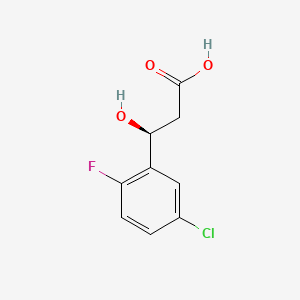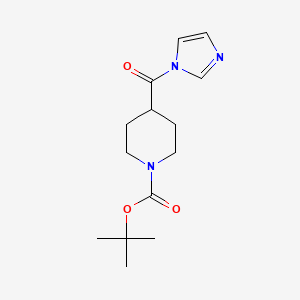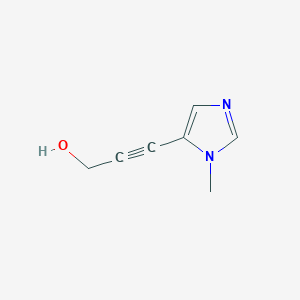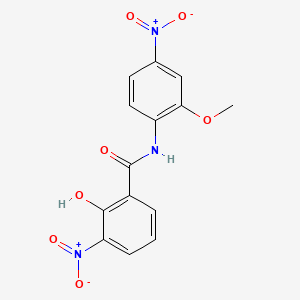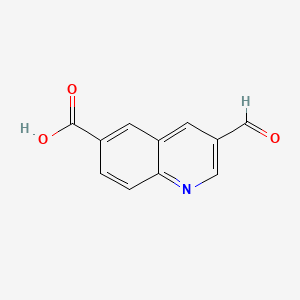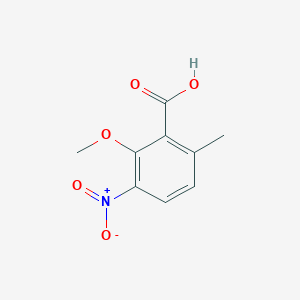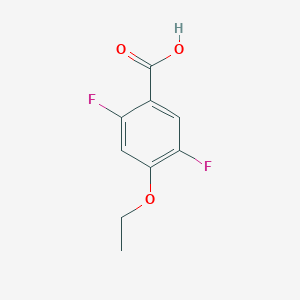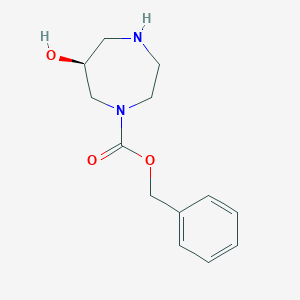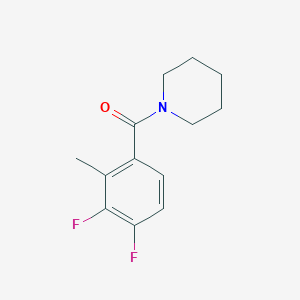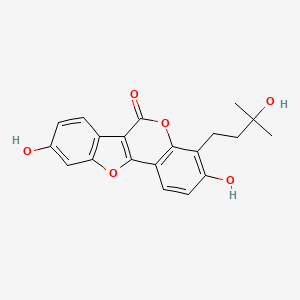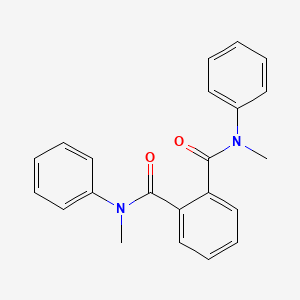
Phthalic acid, diamide, N-N'-dimethyl-N-N'-bis(phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of two phenyl groups and two dimethyl groups attached to the nitrogen atoms of the amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with N,N-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed and purified. This method allows for large-scale production with high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-N’-phenylethylenediamine
- N,N’-dimethylethylenediamine
- N,N’-dimethyl-1,2-phenylenediamine
Uniqueness
N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide is unique due to its specific structural features, such as the presence of two phenyl groups and two dimethyl groups attached to the nitrogen atoms. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
19065-89-5 |
|---|---|
Formule moléculaire |
C22H20N2O2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
1-N,2-N-dimethyl-1-N,2-N-diphenylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C22H20N2O2/c1-23(17-11-5-3-6-12-17)21(25)19-15-9-10-16-20(19)22(26)24(2)18-13-7-4-8-14-18/h3-16H,1-2H3 |
Clé InChI |
YVPVDAGXJROBPD-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2C(=O)N(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


